molecular formula C9H12ClN B1315154 1-(4-Chlorophenyl)propan-1-amine CAS No. 74788-46-8

1-(4-Chlorophenyl)propan-1-amine

Cat. No. B1315154
CAS RN: 74788-46-8
M. Wt: 169.65 g/mol
InChI Key: JAVXFKQNRRUYMG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)propan-1-amine , also known by its chemical formula C9H12ClN , is a compound with the following properties:



  • IUPAC Name : 1-(4-chlorophenyl)-1-propanamine

  • Molecular Weight : 169.65 g/mol

  • CAS Number : 74788-46-8



Synthesis Analysis

The synthesis of 1-(4-Chlorophenyl)propan-1-amine involves the reaction of 4-chlorobenzaldehyde with propylamine . The process typically occurs under controlled conditions, and the product is isolated through purification techniques such as recrystallization or column chromatography.



Molecular Structure Analysis

The compound’s molecular structure consists of a propane backbone (C3H7) attached to a 4-chlorophenyl group (C6H4Cl). The chlorine atom is positioned at the para position relative to the amino group.



Chemical Reactions Analysis


  • Reductive Amination : The synthesis process mentioned earlier involves reductive amination, where the aldehyde group of 4-chlorobenzaldehyde reacts with propylamine in the presence of a reducing agent (such as sodium borohydride) to form the desired amine.

  • Substitution Reactions : The chlorophenyl group can undergo various substitution reactions, such as electrophilic aromatic substitution or nucleophilic substitution.



Physical And Chemical Properties Analysis


  • Physical Form : Liquid

  • Storage Temperature : Inert atmosphere, 2-8°C

  • Purity : 95%

  • Solubility : Soluble in organic solvents


Scientific Research Applications

Corrosion Inhibition Studies

1-(4-Chlorophenyl)propan-1-amine and its derivatives have been studied for their potential as corrosion inhibitors. Kaya et al. (2016) explored the inhibition performances of certain thiazole and thiadiazole derivatives against iron metal corrosion using quantum chemical parameters and molecular dynamics simulations. Their research found that these molecules, including those related to 1-(4-Chlorophenyl)propan-1-amine, show promising results in corrosion protection (Kaya et al., 2016).

Molecular Structure and Characterization

The molecular structure and characterization of compounds containing the 1-(4-Chlorophenyl)propan-1-amine structure have been extensively studied. Nadaf et al. (2019) synthesized and characterized compounds like 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine, providing insights into their structural and bonding characteristics through spectroscopic and X-ray diffraction studies (Nadaf et al., 2019).

Spectroscopic Characterization

The spectroscopic properties of 1-(4-Chlorophenyl)propan-1-amine derivatives have been a subject of research. Kuś et al. (2016) carried out a comprehensive chemical characterization of cathinone derivatives, including N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one, using various spectroscopic techniques. This research contributes to the understanding of the structural properties of these compounds (Kuś et al., 2016).

Antibacterial and Antioxidant Properties

Studies have also been conducted on the antibacterial and antioxidant properties of compounds related to 1-(4-Chlorophenyl)propan-1-amine. Арутюнян et al. (2012) investigated the antibacterial and antioxidant activity of [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted amines, showing that some of these compounds exhibit significant antibacterial activity (Арутюнян et al., 2012).

Synthesis and Chemical Reactions

The synthesis and chemical reactions involving 1-(4-Chlorophenyl)propan-1-amine derivatives have been a focus in several studies. Prabakaran et al. (2010) reported onthe synthesis of 3-(4-chlorophenyl)-1-(1H-1,2,3-triazol-1-yl)isoquinoline and similar compounds using a microwave-accelerated reaction with 1-chloro-3-(4-chlorophenyl)isoquinoline. This work demonstrates the potential of 1-(4-Chlorophenyl)propan-1-amine derivatives in creating diverse chemical structures (Prabakaran et al., 2010).

Molecular Docking and Pharmacological Studies

In pharmacological research, 1-(4-Chlorophenyl)propan-1-amine derivatives are often analyzed for their potential interactions with biological targets. Ding and Silverman (1993) investigated the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators by N-methylation, indicating potential pharmacological applications (Ding & Silverman, 1993).

Polymer Science and Material Chemistry

The interaction of 1-(4-Chlorophenyl)propan-1-amine derivatives with polymers and their role in material chemistry is another area of research. For example, Maeda et al. (2004) studied the mechanism of helix induction on stereoregular poly((4-carboxyphenyl)acetylene) with chiral amines, revealing insights into the complexation and molecular dynamics of these compounds (Maeda et al., 2004).

Safety And Hazards


  • Hazard Statements : H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation)

  • Precautionary Statements : P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink, or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P363 (Wash contaminated clothing before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), P501 (Dispose of contents/container in accordance with local/regional/national/international regulations)


Future Directions

Research on 1-(4-Chlorophenyl)propan-1-amine should focus on:



  • Pharmacological Activity : Investigate potential therapeutic applications.

  • Toxicology : Assess safety profiles and potential adverse effects.

  • Structural Modifications : Explore derivatives for improved efficacy.


Please note that this analysis is based on available information, and further studies are essential to fully understand the compound’s properties and potential applications123.


properties

IUPAC Name

1-(4-chlorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVXFKQNRRUYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504686
Record name 1-(4-Chlorophenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)propan-1-amine

CAS RN

74788-46-8
Record name 1-(4-Chlorophenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Addie, P Ballard, D Buttar, C Crafter… - Journal of medicinal …, 2013 - ACS Publications
Wide-ranging exploration of analogues of an ATP-competitive pyrrolopyrimidine inhibitor of Akt led to the discovery of clinical candidate AZD5363, which showed increased potency, …
Number of citations: 159 pubs.acs.org
Y Mori, Y Ogawa, A Mochizuki, Y Nakamura… - Bioorganic & medicinal …, 2013 - Elsevier
We report synthesis and optimization of a series of (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as renin inhibitors. Chemical modification of P 1 ′ …
Number of citations: 13 www.sciencedirect.com
R Almansa, D Guijarro, M Yus - Tetrahedron: Asymmetry, 2008 - Elsevier
The reaction of triorganozincates with (R)-N-(tert-butanesulfinyl) imines gives the expected α-branched sulfinamides in good to excellent yields with diastereomeric ratios of up to 98:2. …
Number of citations: 61 www.sciencedirect.com
SY Zhang
Number of citations: 0

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